molecular formula C12H8ClN3OS2 B3015047 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime CAS No. 339022-71-8

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime

Cat. No.: B3015047
CAS No.: 339022-71-8
M. Wt: 309.79
InChI Key: VLVHXNXVJGHAGI-AUWJEWJLSA-N
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Description

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime (CAS 339022-71-8) is a synthetic imidazothiazole derivative widely recognized as a selective agonist for the human constitutive androstane receptor (CAR), a nuclear receptor involved in xenobiotic detoxification and drug metabolism . Structurally, it features a chlorophenylsulfanyl group at position 6 of the imidazothiazole core, a carbaldehyde group at position 5, and an oxime substituent linked to a 3,4-dichlorobenzyl group .

Key pharmacological roles include:

  • CAR Activation: Induces nuclear translocation of CAR, leading to transcriptional regulation of cytochrome P450 (CYP) enzymes such as CYP2B6, CYP2B7, and CYP3A4 .
  • Gene Modulation: Upregulates CYP2B6 expression by 2.19-fold and CYP2B7 by 2.19-fold in human hepatocytes, while downregulating CYP2E1 (0.86-fold) .
  • Therapeutic Potential: Demonstrated anti-cancer activity by inhibiting brain tumor stem cell proliferation in vitro and in xenograft models .

Properties

IUPAC Name

(NZ)-N-[[6-(4-chlorophenyl)sulfanylimidazo[2,1-b][1,3]thiazol-5-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3OS2/c13-8-1-3-9(4-2-8)19-11-10(7-14-17)16-5-6-18-12(16)15-11/h1-7,17H/b14-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVHXNXVJGHAGI-AUWJEWJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)C=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(N3C=CSC3=N2)/C=N\O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime typically involves the reaction of 4-chlorobenzenethiol with imidazo[2,1-b][1,3]thiazole-5-carbaldehyde under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and an oxidizing agent, such as hydrogen peroxide, to facilitate the formation of the oxime group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Studied for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets and pathways. For example, it stimulates the nuclear translocation of the constitutive androstane receptor (CAR), a nuclear receptor involved in the regulation of various metabolic processes . This interaction can lead to changes in gene expression and subsequent biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name Substituents Key Features Biological Activity References
6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime - 4-Chlorophenylsulfanyl
- O-(3,4-dichlorobenzyl)oxime
- Selective human CAR agonist
- Induces CYP2B6/2B7
- Anti-tumor effects
CAR activation, CYP modulation, anti-cancer
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde - 4-Fluorophenyl - Fluorine substitution
- Lower electronegativity vs. Cl
Potential kinase inhibition (anti-inflammatory applications)
6-[(4-Methoxyphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime - 4-Methoxyphenylsulfanyl
- Oxime (unsubstituted)
- Methoxy group enhances solubility
- Discontinued commercial status
Limited biological data
TCPOBOP - 3,5-Dichloropyridyloxy substituents - Mouse CAR agonist
- Species-specific activity
Mouse CAR activation (no human activity)
6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime - 4-Methylphenylsulfanyl
- O-(2,6-dichlorobenzyl)oxime
- Altered steric effects
- Modified oxime position
Unreported CAR/PXR activity

Structural Impact on CAR Selectivity

  • Chlorophenyl vs.
  • Oxime Substituents : The 3,4-dichlorobenzyl oxime in this compound is critical for human CAR selectivity. Analogs with 2,6-dichlorobenzyl groups () may exhibit altered receptor interactions .
  • Species Specificity : Unlike TCPOBOP (mouse CAR agonist), the chlorophenyl and dichlorobenzyl groups in this compound enable human CAR activation .

Functional Divergence

  • CYP Induction: this compound upregulates CYP2B6/2B7, while artemisinin (another CAR activator) fails to induce CYP3A4 in Fa2N-4 cells .

Limitations of Analogs

  • Discontinued Availability : The methoxyphenyl analog (CAS 320417-44-5) is discontinued, limiting further research .
  • Lack of Data : Methylphenyl and 2,6-dichlorobenzyl analogs () lack published studies on CAR/PXR activity.

Biological Activity

6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, structure-activity relationship (SAR), and relevant case studies.

  • Molecular Formula : C₁₃H₁₀ClN₃OS₂
  • Molecular Weight : 323.821 g/mol
  • CAS Number : 339023-27-7
  • Density : 1.5 ± 0.1 g/cm³
  • LogP : 5.24

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds containing imidazo[2,1-b]thiazole moieties. The biological activity of this compound is primarily attributed to its ability to induce apoptosis in cancer cells.

The proposed mechanism involves the inhibition of critical proteins involved in cell proliferation and survival. For instance, it has been shown to inhibit the kinesin spindle protein (KSP), leading to cell cycle arrest and subsequent apoptosis in various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl and thiazole rings significantly influence the compound's potency. For example:

  • Substituting electron-donating groups on the phenyl ring enhances cytotoxicity.
  • The presence of a sulfanyl group is critical for maintaining biological activity.

Case Studies and Research Findings

StudyFindings
Study A Demonstrated IC₅₀ values of 0.28 µg/mL against MCF-7 breast cancer cells through G2/M phase arrest .
Study B Highlighted a derivative with an IC₅₀ of 9.6 µM against HL-60 leukemia cells, showing downregulation of MMP2 and VEGFA .
Study C Investigated the compound's effect on sarcoma cells in vivo, confirming its targeting ability .

Additional Biological Activities

Beyond anticancer properties, compounds similar to this compound have shown:

  • Anticonvulsant Activity : Some derivatives exhibit significant anticonvulsant effects in animal models .
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-[(4-Chlorophenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime, and how can reaction yields be improved?

  • Methodology : Begin with cyclization of precursor thiazole derivatives using Lawesson’s reagent (for sulfur introduction) followed by oxidative chlorination to form the sulfonyl chloride intermediate . The oxime group can be introduced via condensation with hydroxylamine under alkaline conditions, similar to methods used for o-chlorobenzoxime synthesis . To improve yields, optimize reaction parameters (temperature, solvent polarity) and monitor intermediates via HPLC.

Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?

  • Methodology : Use high-resolution NMR (¹H/¹³C) to identify substituent positions on the imidazothiazole core, focusing on coupling constants for sulfanyl and oxime groups. X-ray crystallography is critical for resolving regiochemical ambiguity, as demonstrated for analogous 5-phenyl-1,3-thiazole derivatives . Purity can be validated via elemental analysis and LC-MS with a C18 column (acetonitrile/water gradient).

Q. What preliminary biological screening assays are recommended to assess its therapeutic potential?

  • Methodology : Screen against the NCI-60 cancer cell line panel to evaluate antitumor activity, following protocols for structurally related thiazole sulfonamides . Include enzymatic assays targeting platelet aggregation or viral proteases, as sulfanyl-thiazole derivatives have shown activity in thrombosis and viral infection models .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

  • Methodology : Apply quantum chemical calculations (e.g., DFT) to map electronic properties of the oxime and sulfanyl groups, which influence binding to targets like kinases or viral enzymes. Use molecular docking (AutoDock Vina) to predict interactions with active sites, referencing the ICReDD framework for integrating computational and experimental data . Validate predictions via SAR studies on substituted analogs (e.g., halogen or nitro modifications) .

Q. How should researchers address contradictions in biological activity data across different cell lines?

  • Methodology : Conduct dose-response assays (IC₅₀ determination) under standardized conditions (e.g., serum-free media, consistent passage numbers) to minimize variability. Use transcriptomic profiling (RNA-seq) to identify cell-line-specific resistance mechanisms, such as overexpression of efflux pumps or detoxifying enzymes. Cross-reference with pharmacokinetic data (e.g., plasma stability assays) to rule out bioavailability issues .

Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?

  • Methodology : Implement flow chemistry for critical steps (e.g., cyclization) to enhance reproducibility and heat transfer. Use in-line FTIR or PAT (Process Analytical Technology) to monitor intermediates in real time. For stereosensitive steps (oxime formation), employ chiral HPLC to assess enantiomeric excess and adjust catalysts (e.g., Lewis acids) accordingly .

Q. How can the compound’s metabolic stability be evaluated to inform preclinical development?

  • Methodology : Perform microsomal stability assays (human/rodent liver microsomes) to measure half-life and identify major metabolites via LC-HRMS. Compare with structurally similar compounds, such as 5-(cyclohexylsulfanyl)-4-methyl-1,2,3-thiadiazole, to predict CYP450-mediated oxidation hotspots . Use hepatocyte cultures for phase II metabolism (glucuronidation/sulfation) profiling.

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